Cas no 2309447-17-2 (Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate)
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-7352381
- 2309447-17-2
- ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
- Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
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- Inchi: 1S/C11H17F2NO2/c1-2-16-8(15)10(7-14)3-9(4-10)5-11(12,13)6-9/h2-7,14H2,1H3
- InChI Key: FASBIGJBCAKVLS-UHFFFAOYSA-N
- SMILES: FC1(CC2(C1)CC(C(=O)OCC)(CN)C2)F
Computed Properties
- Exact Mass: 233.12273511g/mol
- Monoisotopic Mass: 233.12273511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7352381-0.05g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 0.05g |
$912.0 | 2025-03-11 | |
| Enamine | EN300-7352381-0.1g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 0.1g |
$956.0 | 2025-03-11 | |
| Enamine | EN300-7352381-0.25g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 0.25g |
$999.0 | 2025-03-11 | |
| Enamine | EN300-7352381-0.5g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 0.5g |
$1043.0 | 2025-03-11 | |
| Enamine | EN300-7352381-1.0g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-11 | |
| Enamine | EN300-7352381-2.5g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-11 | |
| Enamine | EN300-7352381-5.0g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-11 | |
| Enamine | EN300-7352381-10.0g |
ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2309447-17-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-11 |
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2309447-17-2): A Comprehensive Overview
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2309447-17-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by their fused ring systems and have been extensively studied for their diverse biological activities.
The spirocyclic framework of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate provides a rigid and conformationally constrained structure, which can enhance the compound's binding affinity and selectivity towards specific biological targets. The presence of the aminomethyl and difluoro substituents further modulates the compound's physicochemical properties, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The researchers found that the compound effectively crosses the blood-brain barrier, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In another study, Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate was evaluated for its anti-inflammatory properties. The results showed that the compound significantly reduced inflammation in both in vitro and in vivo models, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate has also been extensively studied. Research has shown that the compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its safety profile.
From a synthetic perspective, Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the formation of the spirocyclic core followed by functionalization steps to introduce the aminomethyl and difluoro groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.
The structural diversity of spirocyclic compounds like Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate allows for extensive structure-activity relationship (SAR) studies. By modifying various substituents on the spirocyclic core, researchers can fine-tune the compound's biological activity and pharmacological properties to optimize its therapeutic potential.
In conclusion, Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2309447-17-2) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features, coupled with its favorable pharmacokinetic profile and low toxicity, make it an attractive candidate for further investigation and development as a therapeutic agent.
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